molecular formula C15H19NO4 B1375543 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 928772-51-4

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No. B1375543
CAS RN: 928772-51-4
M. Wt: 277.31 g/mol
InChI Key: AGDKRKMKUIPRLT-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” is a chemical compound that likely contains a tetrahydroquinoline core, a common structure found in many biologically active molecules . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines during synthesis .


Synthesis Analysis

The synthesis of compounds with a Boc protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group is typically achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation Reagent 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process occurs without a base and is chemoselective, yielding high efficiency under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Tetrahydroquinoline Derivatives The compound is used in the improved synthesis of derivatives like (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This process involves a modified Pictet-Spengler reaction, offering high yields with minimal racemization. The final product's enantiomeric excess is enhanced to 99.4% through recrystallization (Liu et al., 2008).

Versatile Quinoline Ring Nucleus Synthesis It also facilitates the synthesis of N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, forming a versatile quinoline ring nucleus. This is achieved through a directed ortho lithiation reaction followed by the reaction with chloroiodopropane (Reed, Rotchford, & Strickland, 1988).

Future Directions

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests that “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” and similar compounds could have potential applications in peptide synthesis and other areas of organic chemistry .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDKRKMKUIPRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of crude 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester 7-methyl ester (2.7 g, 9.2 mmol) in methanol (30 ml) was treated with 3N NaOH (10 ml, 30 mmol, 3.3 equiv.) and stirred at room temperature for 5 h. The methanol was evaporated and the residual slurry was treated with 3N HCl (10 ml). The white precipitate was filtered, washing with water, and dried under high vacuum to afford 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester as a white solid, 2.5 g (97%). MS (ISP): m/e=276.1 (M−H); δH (300 MHz; CDCl3) 8.40 (0.25H, s), 8.33 (0.75H, s), 7.70 (0.25H, d), 7.64 (0.75H, d), 7.14 (1H, m), 3.75 (2H, m), 2.82 (2H, m), 1.94 (2H, m), 1.54 (9H, s).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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